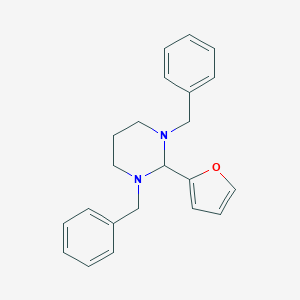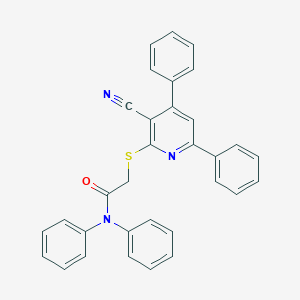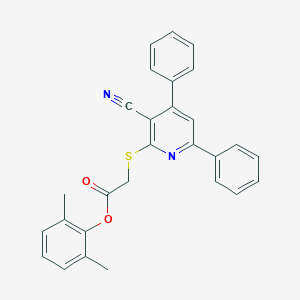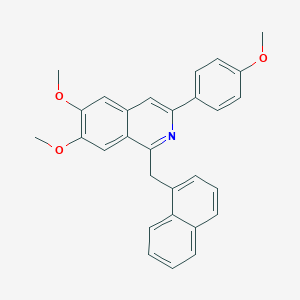![molecular formula C23H17N3O4S B409132 2-(5-{[2,4-bis(methyloxy)phenyl]amino}-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B409132.png)
2-(5-{[2,4-bis(methyloxy)phenyl]amino}-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-{[2,4-bis(methyloxy)phenyl]amino}-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Métodos De Preparación
The synthesis of 2-(5-{[2,4-bis(methyloxy)phenyl]amino}-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one typically involves multiple steps. One common synthetic route starts with the reaction of 2,4-dimethoxyaniline with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the 1,3,4-thiadiazole ring. The final step involves the condensation of the thiadiazole derivative with benzo[f]chromen-3-one under acidic conditions .
Análisis De Reacciones Químicas
2-(5-{[2,4-bis(methyloxy)phenyl]amino}-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-(5-{[2,4-bis(methyloxy)phenyl]amino}-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(5-{[2,4-bis(methyloxy)phenyl]amino}-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes involved in DNA replication, leading to the disruption of cellular processes in both bacterial and cancer cells. This inhibition is primarily due to the compound’s ability to bind to the active site of the enzymes, preventing their normal function .
Comparación Con Compuestos Similares
2-(5-{[2,4-bis(methyloxy)phenyl]amino}-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but differ in their substituents, leading to variations in their biological activities.
Benzo[f]chromen-3-one derivatives: These compounds share the benzo[f]chromen-3-one core but have different substituents, affecting their chemical properties and applications.
Propiedades
Fórmula molecular |
C23H17N3O4S |
|---|---|
Peso molecular |
431.5g/mol |
Nombre IUPAC |
2-[5-(2,4-dimethoxyanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one |
InChI |
InChI=1S/C23H17N3O4S/c1-28-14-8-9-18(20(11-14)29-2)24-23-26-25-21(31-23)17-12-16-15-6-4-3-5-13(15)7-10-19(16)30-22(17)27/h3-12H,1-2H3,(H,24,26) |
Clave InChI |
PXHAQHNIGBYNAO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)OC |
SMILES canónico |
COC1=CC(=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-methylphenyl)carbonyl]-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409049.png)

![Ethyl 2-{(2-hydroxybenzyl)[({[1-(2-thienyl)ethylidene]amino}oxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B409054.png)
![N-[(4-Chloro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]-benzamide](/img/structure/B409057.png)
methyl]naphthalen-2-yl (phenyloxy)acetate](/img/structure/B409058.png)


![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide](/img/structure/B409062.png)

![2-[[5-(anilinomethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B409064.png)
![N'-[2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]-3-bromobenzohydrazide](/img/structure/B409065.png)
![2-({2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B409067.png)


